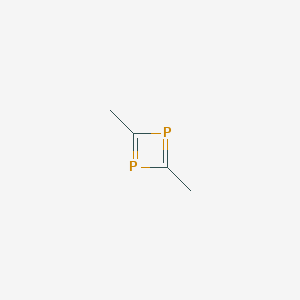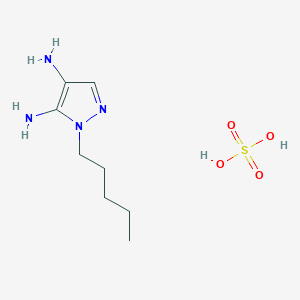
L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the amino acid.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Industrial Production Methods
In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides.
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Fluorescent dyes like FITC for labeling.
Major Products Formed
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in labeled peptides.
Aplicaciones Científicas De Investigación
Chemistry
Peptides are used as building blocks for the synthesis of more complex molecules and as models for studying protein structure and function.
Biology
Peptides play crucial roles in biological processes and are used in research to study enzyme-substrate interactions, receptor binding, and signal transduction pathways.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, hormone analogs, and drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of peptides like L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine depends on their specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets such as enzymes, receptors, or nucleic acids. This binding can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-L-ornithine: A similar peptide without the diaminomethylidene modification.
L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-L-lysine: A peptide with lysine instead of ornithine.
Uniqueness
The presence of the diaminomethylidene group in L-Valyl-L-alanylglycyl-L-isoleucyl-L-valyl-L-seryl-L-tyrosylglycyl-N~5~-(diaminomethylidene)-L-ornithine may confer unique properties such as increased binding affinity to certain targets or enhanced stability.
Propiedades
Número CAS |
668421-83-8 |
|---|---|
Fórmula molecular |
C41H68N12O12 |
Peso molecular |
921.1 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C41H68N12O12/c1-8-22(6)33(52-30(57)18-46-34(58)23(7)48-37(61)31(42)20(2)3)39(63)53-32(21(4)5)38(62)51-28(19-54)36(60)50-27(16-24-11-13-25(55)14-12-24)35(59)47-17-29(56)49-26(40(64)65)10-9-15-45-41(43)44/h11-14,20-23,26-28,31-33,54-55H,8-10,15-19,42H2,1-7H3,(H,46,58)(H,47,59)(H,48,61)(H,49,56)(H,50,60)(H,51,62)(H,52,57)(H,53,63)(H,64,65)(H4,43,44,45)/t22-,23-,26-,27-,28-,31-,32-,33-/m0/s1 |
Clave InChI |
IOXAOPSJFJFJKJ-KLANUZLWSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


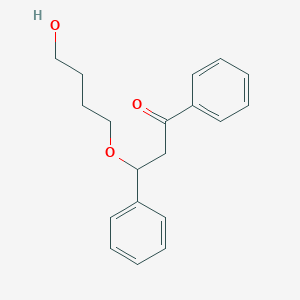
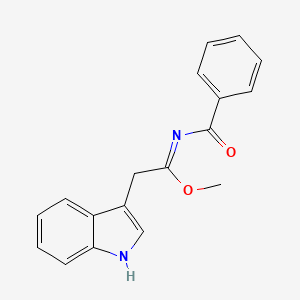

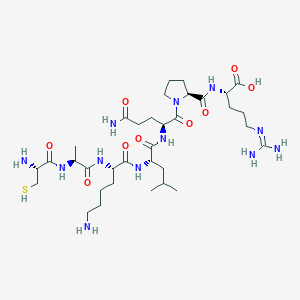
![Cyclopropaneacetic acid, 1-[(methylsulfonyl)oxy]-, phenylmethyl ester](/img/structure/B12537059.png)
![[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12537062.png)
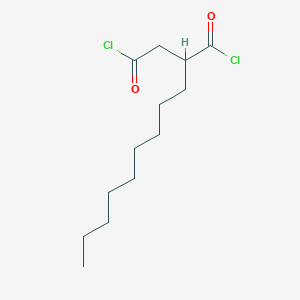
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)


-](/img/structure/B12537098.png)
